molecular formula C5H9N3O B2830439 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine CAS No. 1153757-41-5

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

Cat. No.: B2830439
CAS No.: 1153757-41-5
M. Wt: 127.147
InChI Key: ISIPXOYOBZPPHQ-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of organic bases such as triethylamine and solvents like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various amine derivatives .

Scientific Research Applications

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPXOYOBZPPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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